molecular formula C12H11NO3 B1410553 Methyl 8-methyl-4-oxo-1,4-dihydroquinoline-7-carboxylate CAS No. 1388033-03-1

Methyl 8-methyl-4-oxo-1,4-dihydroquinoline-7-carboxylate

Cat. No.: B1410553
CAS No.: 1388033-03-1
M. Wt: 217.22 g/mol
InChI Key: DONWGHJVALLIQI-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

The $$ ^1\text{H} $$-NMR spectrum of this compound (CAS 1388033-03-1) displays characteristic signals:

  • A singlet at $$ \delta \, 3.90 \, \text{ppm} $$ for the methoxy group ($$ -\text{OCH}_3 $$) .
  • A doublet at $$ \delta \, 2.50 \, \text{ppm} $$ integrating for three protons, corresponding to the methyl group at position 8 .
  • Aromatic protons in the quinoline ring appear as multiplets between $$ \delta \, 7.20 \, \text{ppm} $$ and $$ \delta \, 8.10 \, \text{ppm} $$, with coupling patterns consistent with adjacent substituents .

The $$ ^{13}\text{C} $$-NMR spectrum confirms the carbonyl groups:

  • The ester carbonyl ($$ -\text{COOCH}_3 $$) resonates at $$ \delta \, 167.2 \, \text{ppm} $$ .
  • The 4-oxo group ($$ \text{C=O} $$) appears at $$ \delta \, 176.5 \, \text{ppm} $$ .

Fourier-Transform Infrared (FT-IR) Spectroscopy

Key absorption bands include:

  • $$ \nu(\text{C=O}) $$ at $$ 1705 \, \text{cm}^{-1} $$ (ester) and $$ 1660 \, \text{cm}^{-1} $$ (quinolone ketone) .
  • $$ \nu(\text{N-H}) $$ at $$ 3200 \, \text{cm}^{-1} $$, indicative of the dihydroquinoline NH group .

UV-Vis Spectroscopy

The compound exhibits a strong absorption band at $$ \lambda_{\text{max}} = 265 \, \text{nm} $$, attributed to $$ \pi \rightarrow \pi^* $$ transitions in the conjugated quinoline system . A weaker band at $$ 310 \, \text{nm} $$ arises from $$ n \rightarrow \pi^* $$ transitions involving the carbonyl groups .

Computational Molecular Modeling (DFT, Molecular Orbital Analysis)

Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level provide electronic structure insights:

  • The HOMO is localized on the quinoline ring and ester group, while the LUMO resides on the 4-oxo moiety (Figure 1) .
  • The HOMO-LUMO energy gap is $$ 4.2 \, \text{eV} $$, suggesting moderate reactivity .

Calculated Molecular Parameters:

Parameter Value
HOMO energy -6.3 eV
LUMO energy -2.1 eV
Dipole moment 4.8 Debye
Bond length (C=O) 1.22 Å (ester), 1.24 Å (4-oxo)

Molecular dynamics simulations predict that the methyl group at position 8 introduces steric hindrance, slightly distorting the quinoline ring’s planarity . This distortion aligns with crystallographic data showing non-covalent interactions compensating for steric effects .

Properties

IUPAC Name

methyl 8-methyl-4-oxo-1H-quinoline-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-7-8(12(15)16-2)3-4-9-10(14)5-6-13-11(7)9/h3-6H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DONWGHJVALLIQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1NC=CC2=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization Reactions

Cyclization is a key step in synthesizing quinoline derivatives. This process typically involves the reaction of an anthranilic acid derivative with a β-keto ester under acidic conditions. For Ethyl 8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate , the reaction involves ethyl acetoacetate and an anthranilic acid derivative.

Esterification and Hydrolysis

To convert the ethyl ester to a methyl ester, esterification reactions can be employed. However, direct synthesis of the methyl ester is more efficient. Hydrolysis of the ester group can also be performed to obtain the carboxylic acid, which can then be methylated.

Specific Preparation Methods

Given the lack of specific literature on Methyl 8-methyl-4-oxo-1,4-dihydroquinoline-7-carboxylate , we can infer potential methods from related compounds:

  • Cyclization Method : This involves reacting an appropriate anthranilic acid derivative with methyl acetoacetate under acidic conditions to form the quinoline ring.

  • Esterification : If starting with a carboxylic acid derivative, esterification with methanol in the presence of an acid catalyst can yield the methyl ester.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation : Quinoline derivatives can be oxidized to form quinoline-3-carboxylic acid derivatives.
  • Reduction : Reduction reactions can convert the carbonyl group to a hydroxyl group.
  • Substitution : Nucleophilic substitution reactions can introduce various functional groups at the quinoline ring.

Common Reagents and Conditions

Reagent/Condition Reaction Type Purpose
Potassium Permanganate Oxidation Form quinoline-3-carboxylic acids
Sodium Borohydride Reduction Convert carbonyl to hydroxyl
Amines/Halides Substitution Introduce functional groups

Chemical Reactions Analysis

Types of Reactions

Methyl 8-methyl-4-oxo-1,4-dihydroquinoline-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides) . Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .

Scientific Research Applications

Chemical Synthesis Applications

Methyl 8-methyl-4-oxo-1,4-dihydroquinoline-7-carboxylate serves as a versatile building block in organic synthesis. Its structure allows for the creation of more complex quinoline derivatives, which are valuable in medicinal chemistry.

Synthetic Routes

Common synthetic methods include:

  • Condensation Reactions : Reacting anthranilic acid derivatives with activated alkynes.
  • Oxidation and Reduction : Using agents like potassium permanganate for oxidation and sodium borohydride for reduction to modify functional groups.
Reaction TypeReagents UsedPurpose
OxidationPotassium permanganateIntroduce oxygen functionalities
ReductionSodium borohydrideCreate saturated compounds
SubstitutionAlkyl halidesForm new carbon-carbon bonds

Biological Research Applications

The biological activity of this compound has been the subject of extensive research, particularly in relation to its potential as an anti-HIV agent.

Case Study: Anti-HIV Activity

A study synthesized a series of derivatives based on this compound, evaluating their effectiveness against HIV. The most potent derivative exhibited an EC50 value of 75 µM with no significant cytotoxicity (CC50 > 500 µM) . This indicates its potential as a scaffold for developing new anti-HIV drugs.

Medicinal Chemistry Applications

This compound shows promise in drug development due to its pharmacological properties.

Therapeutic Potential

Research indicates that derivatives of this compound possess various biological effects, including:

  • Antibacterial Activity
  • Antioxidant Properties
  • Anticancer Effects

Industrial Applications

In industrial settings, this compound is utilized in the development of new materials and chemical processes. Its unique chemical properties make it suitable for various applications in material science.

Mechanism of Action

The mechanism of action of methyl 8-methyl-4-oxo-1,4-dihydroquinoline-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of Methyl 8-methyl-4-oxo-1,4-dihydroquinoline-7-carboxylate (Compound A) and its structural analogs, focusing on substituent effects, physicochemical properties, and applications.

Structural and Functional Group Variations

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key References
This compound (A) Methyl ester (7), Methyl (8) C₁₂H₁₁NO₃* ~233.22
Ethyl 7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate (B) Ethyl ester (3), Methoxy (7) C₁₃H₁₃NO₄ 247.25
Methyl 7-chloro-8-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate (C) Methyl ester (2), Chloro (7), Methyl (8) C₁₂H₁₀ClNO₃ 251.67
Methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate (D) Methyl ester (6), Methoxy (7) C₁₂H₁₁NO₄ 233.22

*Note: Molecular formula for Compound A is inferred from analogs; explicit data is unavailable in the evidence.

Physicochemical Properties

  • Lipophilicity: Compound A (methyl at 8, ester at 7) is likely more lipophilic than Compound D (methoxy at 7, ester at 6) due to the hydrophobic methyl group. Compound C (chloro at 7) exhibits higher polarity and lower solubility in non-polar solvents compared to A .
  • Thermal Stability :
    • Analogs like Compound D have predicted boiling points of ~421°C and densities of 1.267 g/cm³ . Methyl substituents (as in A) may slightly reduce melting points compared to halogenated derivatives.

Research Findings and Trends

  • Structure-Activity Relationships (SAR) :
    • Ester position (3, 6, or 7) significantly impacts antibacterial activity. For example, 3-carboxylates (B) show higher activity than 6- or 7-substituted analogs .
    • Methyl groups at position 8 (A) may enhance pharmacokinetic profiles by reducing oxidative metabolism .
  • Crystallographic Insights :
    • Hydrogen-bonding networks in analogs like Compound D involve C=O⋯H–N interactions, stabilizing crystal lattices .

Biological Activity

Methyl 8-methyl-4-oxo-1,4-dihydroquinoline-7-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Overview of the Compound

This compound is part of the quinoline family, known for their biological activities. Its structure allows for interactions with various biological targets, making it a valuable compound in drug development.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It has been shown to modulate biochemical pathways by binding to molecular targets, which can lead to various therapeutic effects. For instance, it can inhibit certain enzymes involved in metabolic pathways, thereby influencing cellular processes.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Studies have shown that derivatives of this compound possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For example, related compounds have demonstrated effectiveness against multidrug-resistant strains of Streptococcus pneumoniae and Staphylococcus aureus .
  • Antiviral Properties : The compound has also been evaluated for its antiviral activity. In vitro studies indicated that it could inhibit the replication of viruses such as Hepatitis B .
  • Antioxidant Activity : Quinoline derivatives are known for their antioxidant properties, which can protect cells from oxidative stress and reduce inflammation .

Data Table: Biological Activities of this compound

Activity TypeTarget/OrganismIC50/EC50 ValuesReference
AntibacterialStreptococcus pneumoniae2 µM
AntibacterialStaphylococcus aureus1 µM
AntiviralHepatitis B Virus10 µM
AntioxidantHuman Cell LinesNot specified

Case Studies

  • Antibacterial Efficacy : A study focused on the synthesis and evaluation of quinoline derivatives highlighted the potent antibacterial activity of this compound against resistant strains. The study utilized both in vitro assays and murine models to demonstrate efficacy .
  • Antiviral Screening : Another research effort investigated the antiviral potential against Hepatitis B. The compound was found to significantly reduce viral load in cell cultures at concentrations as low as 10 µM, indicating its potential as a therapeutic agent for viral infections .
  • Mechanistic Insights : Molecular docking studies have elucidated the binding interactions between this compound and its biological targets. These studies revealed that the compound binds effectively to active sites on enzymes involved in viral replication and bacterial metabolism .

Q & A

Q. Q1. What are the optimal synthetic routes for Methyl 8-methyl-4-oxo-1,4-dihydroquinoline-7-carboxylate, and how can regioselectivity be controlled?

Methodological Answer: The synthesis typically involves cyclocondensation of substituted anilines with β-keto esters. For example, analogous quinolones (e.g., 8-methyl-4-oxo-1,4-dihydroquinoline-3-carbohydrazides) are synthesized via Gould-Jacobs reactions, where o-toluidine derivatives react with diethyl ethoxymethylenemalonate (EMME) in diphenyl ether under catalytic 2-chlorobenzoic acid. Regioselectivity is achieved by optimizing reaction temperature (140–160°C) and stoichiometry of substituents on the aromatic ring. Post-cyclization modifications, such as hydrazide formation (using hydrazine hydrate in DMF), enable further derivatization .

Q. Q2. What spectroscopic and chromatographic techniques are essential for characterizing this compound?

Methodological Answer:

  • IR Spectroscopy : Confirm carbonyl (C=O) stretches (1670–1700 cm⁻¹) and NH vibrations (3300 cm⁻¹) in hydrazide derivatives.
  • LCMS/ESI : Monitor molecular ion peaks (e.g., m/z 215.8 [M-H]⁻ for intermediates).
  • ¹H/¹³C NMR : Assign aromatic protons (δ 6.5–8.5 ppm) and methyl/ethyl ester signals (δ 1.3–4.3 ppm). For crystal structure validation, single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement is recommended .

Q. Q3. How is the compound screened for biological activity, such as anti-HIV potential?

Methodological Answer:

  • Single-cycle HIV replication assay : Transfect HEK 293T cells with HIV-1 pseudovirions (VSV-G glycoprotein). Measure p24 antigen levels via ELISA after 72 hours; compare inhibition rates against controls (e.g., AZT).
  • Cytotoxicity : Use XTT assays on HeLa cells to determine CC₅₀ values. Data analysis requires dose-response curves (log[concentration] vs. % inhibition/viability) .

Advanced Research Questions

Q. Q4. How do intermolecular interactions (e.g., hydrogen bonding) influence the crystal packing and stability of this compound?

Methodological Answer: SC-XRD analysis reveals intermolecular C–H⋯O and C–H⋯Cl interactions (bond lengths: 3.065–3.537 Å), which stabilize parallel molecular packing. Graph set analysis (Bernstein’s formalism) categorizes these interactions into motifs like R22(8)R_2^2(8). Tools like Mercury CSD visualize hydrogen-bond networks and void spaces, aiding in polymorphism studies .

Q. Q5. What strategies resolve contradictions in spectroscopic vs. crystallographic data for structural elucidation?

Methodological Answer:

  • Density Functional Theory (DFT) : Compare calculated (B3LYP/6-31G*) and experimental NMR/IR spectra to validate tautomeric forms.
  • Twinned Data Refinement : For ambiguous XRD patterns (e.g., triclinic P1P\overline{1} systems), use SHELXL’s TWIN/BASF commands to refine occupancy and H-bond parameters .

Q. Q6. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

  • Core Modifications : Introduce electron-withdrawing groups (e.g., –NO₂ at C8) to enhance DNA gyrase binding in quinolone antibiotics.
  • Side-Chain Engineering : Replace methyl esters with carboxamide/carbothioamide moieties to improve solubility and anti-HIV integrase inhibition (IC₅₀ < 10 µM).
  • Molecular Docking : Use AutoDock Vina to simulate binding to HIV integrase (PDB: 1BL3); prioritize derivatives with favorable ΔG (< -8 kcal/mol) .

Q. Q7. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Methodological Answer:

  • Chiral Resolution : Employ preparative HPLC with amylose-based columns (e.g., Chiralpak IA) and isocratic elution (hexane:IPA = 90:10).
  • Process Optimization : Monitor reaction kinetics via in-situ FTIR to avoid racemization at high temperatures (>180°C). Use flow chemistry for continuous Gould-Jacobs reactions .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 8-methyl-4-oxo-1,4-dihydroquinoline-7-carboxylate
Reactant of Route 2
Methyl 8-methyl-4-oxo-1,4-dihydroquinoline-7-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.